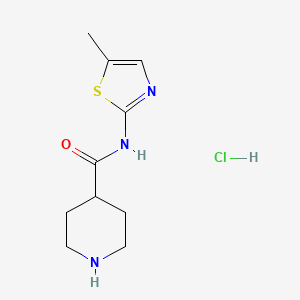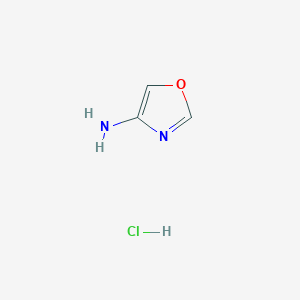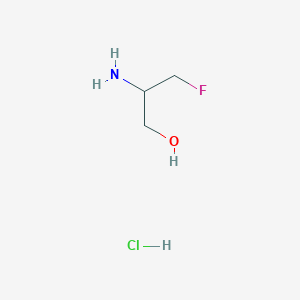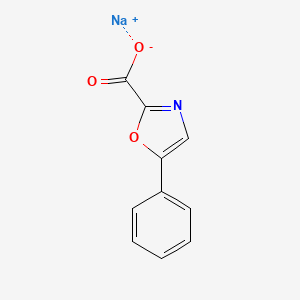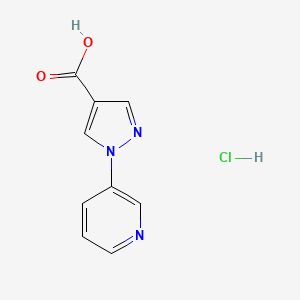![molecular formula C12H15ClN2 B1406806 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride CAS No. 1417567-28-2](/img/structure/B1406806.png)
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Serotonins were found to produce 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles by simple heating with amines under an oxygen atmosphere. Serotonins also reacted with various aldehydes to provide 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles rather than β-carbolines under basic conditions .Chemical Reactions Analysis
The reactions of serotonins with amines or aldehydes are quite different from the Pictet–Spengler reaction, giving 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than b-carbolines .Physical And Chemical Properties Analysis
The IR spectrum, ν, cm −1: 2120 (C≡CH). 1 Н NMR spectrum, δ, ppm: 2.02 (1Н, s, С≡СН); 3.11-3.15 (2Н, m, 4-CH 2); 3.53 (3Н, s, NСН 3); 3.95-4.03 (2Н, m, 3-CH 2); 4.01 (2H, s, 1-CH 2); 4.32 (2H, s, NCH 2 C≡С); 7.20-7.26 (4Н, m, Н Аr) .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Reactivity
The compound 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride has been a subject of interest in the realm of synthetic organic chemistry. Research demonstrates innovative methods for synthesizing tricyclic indoles, particularly those bearing 3,4-fused seven-membered rings. For instance, 4-aminoindoles have been used as 1,4-bisnucleophiles in three-component reactions to synthesize 1H-Azepino[4,3,2-cd]indoles, among other complex structures, in a one-pot process (Chen et al., 2019). Additionally, novel synthetic pathways utilizing dearomatization strategies and palladium-catalyzed domino reactions have facilitated the construction of azepino[5,4,3-cd]indoles, showcasing the compound's versatility and reactivity in organic synthesis (Zheng et al., 2014).
Applications in Medicinal Chemistry
PARP-1 Inhibitors and Cancer Therapy
In medicinal chemistry, the structure of this compound has been leveraged to develop potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). These inhibitors show promise in enhancing the efficacy of cytotoxic agents against cancer cell lines, marking a significant advancement in the field of oncology (Koch et al., 2002).
Natural Product Chemistry
Isolation from Natural Sources
In natural product chemistry, new indole N-oxide alkaloids have been isolated from the root and stem of Evodia fargesii Dode. Among these, compounds structurally similar to this compound have been identified and analyzed (Qu et al., 2006).
Neurochemistry and Receptor Binding Studies
Dopamine Receptor Binding
The compound's framework has been modified and evaluated for its affinity to dopamine receptors, contributing to neurochemical research and potentially informing the development of new therapeutic agents (El-Abadelah et al., 2003).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways, with downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a range of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, which are crucial for neurotransmission. The binding of this compound to these receptors can modulate their activity, leading to changes in neurotransmitter release and signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, this compound can modulate metabolic pathways, leading to changes in energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Eigenschaften
IUPAC Name |
3-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-8-10-5-6-13-7-9-3-2-4-11(14)12(9)10;/h2-4,8,13H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZGXSBXWQOCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCNCC3=C2C1=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1406725.png)
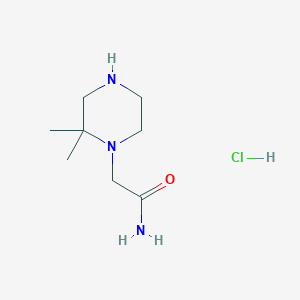
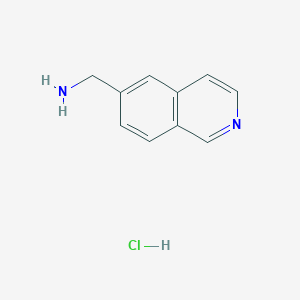

amino}acetate](/img/structure/B1406729.png)
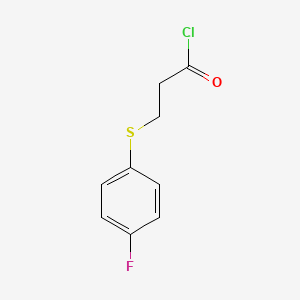
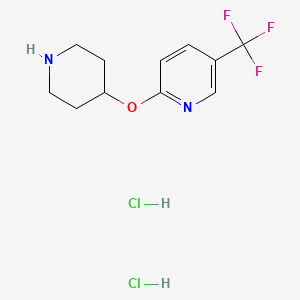
![Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1406736.png)
